N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C16H17N.ClH. It is a derivative of indene, featuring a benzyl group attached to the nitrogen atom of the indenamine structure. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzylamine Synthesis: The compound can be synthesized by reacting benzylamine with indene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Reduction of Indenone: Another method involves the reduction of indenone using lithium aluminum hydride (LiAlH4) followed by the addition of benzyl chloride to introduce the benzyl group.
Hydrochloride Formation: The final step involves converting the free base of N-benzyl-2,3-dihydro-1H-inden-1-amine to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-benzyl-indanone.
Reduction: The compound can be reduced to form N-benzyl-indan-1-ol using reducing agents like sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various nucleophiles, such as alkyl halides, can be used for substitution reactions.
Major Products Formed:
Oxidation Products: N-benzyl-indanone
Reduction Products: N-benzyl-indan-1-ol
Substitution Products: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride is used in various scientific research fields due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system being studied.
Comparison with Similar Compounds
N-ethyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with an ethyl group instead of a benzyl group.
(1R)-N-Benzylindan-1-amine hydrochloride: Another benzyl derivative with a different stereochemistry.
Uniqueness: N-benzyl-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to its specific benzyl group placement and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
133276-45-6 |
---|---|
Molecular Formula |
C16H18ClN |
Molecular Weight |
259.8 |
Purity |
95 |
Origin of Product |
United States |
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